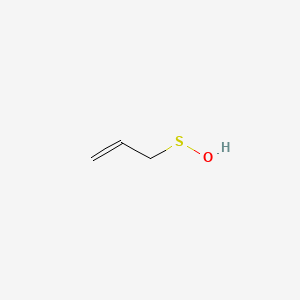
Allylsulfenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-allylsulfenic acid is an S-alkylsulfenic acid in which the alkyl group is specified as allyl. It has a role as a radical scavenger and a plant metabolite.
Wissenschaftliche Forschungsanwendungen
1. Cancer Prevention and Treatment
Allylsulfenate and its derivatives, particularly those derived from garlic, have shown promise in cancer research. These compounds can inhibit the progression of cancer cells, induce apoptosis, and modify redox-sensitive signal pathways. For example, garlic-derived allylsulfides are found to reduce cancer risk and affect cell proliferation and apoptotic responses by targeting redox-sensitive signal proteins at sulfhydryl sites (Pinto, Krasnikov, & Cooper, 2006). Additionally, diallyltetrasulfide (Al2S4), an organosulfur compound, has shown effectiveness in inducing apoptosis and cell cycle arrest in leukemia cells (Cerella et al., 2009).
2. Biosynthesis and Metabolism
The biosynthesis, decomposition, and metabolism of this compound derivatives like S-Allyl-L-cysteine sulfoxide (ACSO) are significant in understanding their roles in flavor and potential health benefits. ACSO, as a garlic odor precursor, undergoes various transformations that lead to compounds with antimicrobial activity and other health benefits. These processes are crucial for the development of food additives and understanding the physiological functions of these compounds (Yamaguchi & Kumagai, 2019).
3. Chemical Stability and Solubility Enhancement
Research into enhancing the chemical stability and solubility of this compound compounds is vital for their application in various fields. For instance, the study of nanoemulsions to improve the aqueous stability of Allyl isothiocyanate (AITC) has shown promising results. Such research is critical for expanding the applications of these compounds in areas like antimicrobial treatments and chemopreventive agents (Li et al., 2015).
4. Neuroprotective Effects
This compound derivatives exhibit neuroprotective effects, such as protecting against amyloid beta-protein-induced neuronal death. These findings are significant for understanding the potential therapeutic applications of these compounds in neurodegenerative diseases and other neurological conditions (Kosuge et al., 2003).
5. Pharmacokinetics and Biological Activity
Understanding the pharmacokinetics, tissue distribution, and biological activity of this compound derivatives is crucial for their potential therapeutic use. Studies on compounds like Allyl-isothiocyanate (AITC) have provided insights into their metabolism and potential bioactivities, such as anti-lipogenic/adipogenic effects, which could have implications in obesity and metabolic disorder treatments (Kim et al., 2015).
Eigenschaften
CAS-Nummer |
62965-27-9 |
|---|---|
Molekularformel |
C3H6OS |
Molekulargewicht |
90.15 g/mol |
IUPAC-Name |
3-hydroxysulfanylprop-1-ene |
InChI |
InChI=1S/C3H6OS/c1-2-3-5-4/h2,4H,1,3H2 |
InChI-Schlüssel |
WLHNIAVMSNXYHO-UHFFFAOYSA-N |
SMILES |
C=CCSO |
Kanonische SMILES |
C=CCSO |
Synonyme |
2-propenesulfenic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1255036.png)
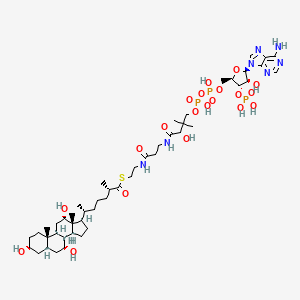
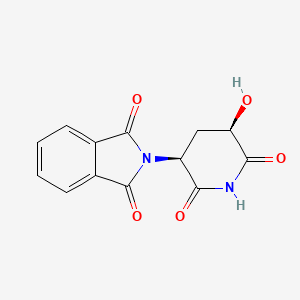
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1255042.png)
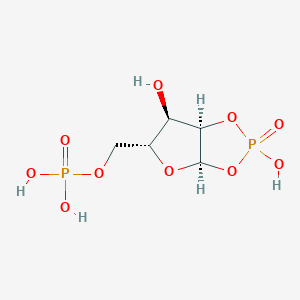

![(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1255047.png)
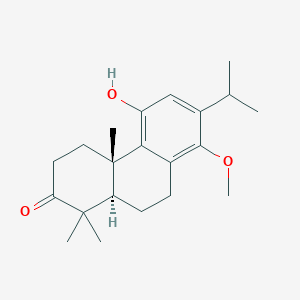
![(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one](/img/structure/B1255050.png)
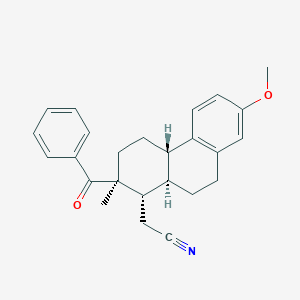


![2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1255055.png)
